3-phenyl-1H-indazole
Overview
Description
3-Phenyl-1H-indazole is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a pyrazole ring This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 3-phenyl-1H-indazole is the Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and inflammatory responses .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth, causing a block in the g0–g1 phase of the cell cycle . This suggests that this compound may interact with its target, JAK2, to disrupt normal cell cycle progression and inhibit cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the JAK-STAT signaling pathway, given the compound’s target. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Result of Action
This compound has been found to exhibit significant antiproliferative activity, particularly against certain cancer cell lines . It inhibits cell growth at concentrations lower than 1 μM, making it a potential candidate for further investigation in cancer therapy .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the indazole derivative .
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common method involves the cyclization of 2-phenylhydrazonobenzaldehyde under acidic conditions. Another approach is the copper-catalyzed cyclization of 2-phenylhydrazonobenzonitrile in the presence of oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound .
Scientific Research Applications
3-phenyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1H-Indazole: Lacks the phenyl group at the third position, resulting in different chemical properties and biological activities.
2-Phenyl-1H-indazole: The phenyl group is positioned differently, affecting its reactivity and applications.
3-Methyl-1H-indazole: Substitution with a methyl group instead of a phenyl group alters its chemical behavior.
Uniqueness: 3-phenyl-1H-indazole is unique due to the presence of the phenyl group at the third position, which enhances its stability and reactivity. This structural feature contributes to its diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-phenyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBKCOLSUUYOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306243 | |
Record name | 3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13097-01-3 | |
Record name | 13097-01-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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